molecular formula C9H7F2NO2 B12853685 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole

2-(Difluoromethyl)-5-methoxybenzo[d]oxazole

Cat. No.: B12853685
M. Wt: 199.15 g/mol
InChI Key: UXCJONQOZYGZKR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method provides good yields and allows for the recyclability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(Difluoromethyl)-5-methoxybenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both the difluoromethyl and methoxy groups in 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole makes it unique, providing a balance of stability, reactivity, and biological activity. This combination enhances its potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-13-5-2-3-7-6(4-5)12-9(14-7)8(10)11/h2-4,8H,1H3

InChI Key

UXCJONQOZYGZKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

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